molecular formula C9H10N2O B7868976 3-(2,5-dimethylfuran-3-yl)-1H-pyrazole

3-(2,5-dimethylfuran-3-yl)-1H-pyrazole

Cat. No.: B7868976
M. Wt: 162.19 g/mol
InChI Key: AQTOVVXGWMACPK-UHFFFAOYSA-N
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Description

3-(2,5-dimethylfuran-3-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a furan ring substituted with two methyl groups at positions 2 and 5, and a pyrazole ring attached at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylfuran-3-yl)-1H-pyrazole typically involves the reaction of 3-acetyl-2,5-dimethylfuran with phenylhydrazine. The reaction is carried out in the presence of pyridine and ethanol under reflux conditions . The general procedure involves:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylfuran-3-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The furan and pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and furans, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2,5-dimethylfuran-3-yl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylfuran-3-yl)-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan and pyrazole ring makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

5-(2,5-dimethylfuran-3-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-5-8(7(2)12-6)9-3-4-10-11-9/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTOVVXGWMACPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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